molecular formula C10H10N2O2 B5637612 (E)-N~1~-PHENYL-2-BUTENEDIAMIDE

(E)-N~1~-PHENYL-2-BUTENEDIAMIDE

Cat. No.: B5637612
M. Wt: 190.20 g/mol
InChI Key: ODGJJMUVZXDCFG-VOTSOKGWSA-N
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Description

(E)-N~1~-PHENYL-2-BUTENEDIAMIDE is an organic compound characterized by its phenyl group attached to a butenediamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N~1~-PHENYL-2-BUTENEDIAMIDE typically involves the reaction of aniline with maleic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps involving heating and purification.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The process may also involve continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: (E)-N~1~-PHENYL-2-BUTENEDIAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The phenyl group in the compound can undergo electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogens or nitrating agents in the presence of catalysts.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, amine derivatives, and various substituted phenyl derivatives.

Scientific Research Applications

(E)-N~1~-PHENYL-2-BUTENEDIAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N~1~-PHENYL-2-BUTENEDIAMIDE involves its interaction with specific molecular targets, leading to various biological effects. The compound may interact with enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can result in changes in cellular processes, such as inflammation or cell proliferation.

Comparison with Similar Compounds

    N-Phenylmaleimide: Similar in structure but lacks the butenediamide moiety.

    N-Phenylsuccinimide: Contains a succinimide group instead of a butenediamide group.

    N-Phenylphthalimide: Features a phthalimide group, differing in the ring structure.

Uniqueness: (E)-N~1~-PHENYL-2-BUTENEDIAMIDE is unique due to its specific butenediamide structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

(E)-N'-phenylbut-2-enediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c11-9(13)6-7-10(14)12-8-4-2-1-3-5-8/h1-7H,(H2,11,13)(H,12,14)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGJJMUVZXDCFG-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C=CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/C=C/C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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